molecular formula C29H33NO4 B032298 3,3'-(Isopropylazanediyl)bis(1-(naphthalen-1-yloxy)propan-2-ol) CAS No. 83314-78-7

3,3'-(Isopropylazanediyl)bis(1-(naphthalen-1-yloxy)propan-2-ol)

Cat. No.: B032298
CAS No.: 83314-78-7
M. Wt: 459.6 g/mol
InChI Key: MKZHJJQCUIZEDE-UHFFFAOYSA-N
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Chemical Reactions Analysis

3,3’-(Isopropylazanediyl)bis(1-(naphthalen-1-yloxy)propan-2-ol) undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Reactions

The compound is known to undergo several chemical reactions:

  • Oxidation : Can be oxidized to form naphthoxy derivatives.
  • Reduction : Reduction can yield simpler alcohol derivatives.
  • Substitution : It can participate in nucleophilic substitution reactions, particularly at the naphthoxy groups .

Chemistry

In analytical chemistry, 3,3'-(Isopropylazanediyl)bis(1-(naphthalen-1-yloxy)propan-2-ol) serves as a reference standard for quality control of related compounds. Its distinct structure allows for accurate identification and quantification in various chemical analyses.

Biology

Research into the biological activities of its derivatives has revealed potential interactions with biological macromolecules. This includes studies on how these compounds may affect cellular processes or contribute to pharmacological effects.

Medicine

As an impurity standard in the pharmaceutical industry, this compound plays a crucial role in the synthesis and quality control of beta-blockers like propranolol. Its presence can affect the efficacy and safety profiles of these medications, making its study essential for drug development and regulatory compliance .

Industry

The compound is also utilized in developing new materials and chemical processes. Its unique chemical properties can lead to innovations in material science and engineering applications.

Comparison with Similar Compounds

3,3’-(Isopropylazanediyl)bis(1-(naphthalen-1-yloxy)propan-2-ol) is similar to other beta-blocker related compounds, such as:

Biological Activity

3,3'-(Isopropylazanediyl)bis(1-(naphthalen-1-yloxy)propan-2-ol), commonly referred to as a derivative of Propranolol, is a compound with significant biological activity that has been studied for its pharmacological properties. This compound is particularly noted for its role as an impurity in beta-blockers, which are widely used in clinical settings for managing cardiovascular conditions.

  • Molecular Formula : C29H33NO4
  • Molecular Weight : 459.6 g/mol
  • CAS Number : 83314-78-7

The compound features a tertiary amine structure and contains naphthoxy groups, which contribute to its biological interactions.

The biological activity of 3,3'-(Isopropylazanediyl)bis(1-(naphthalen-1-yloxy)propan-2-ol) primarily involves its interaction with beta-adrenergic receptors. As a beta-blocker, it inhibits the action of catecholamines (like adrenaline) on these receptors, leading to various physiological effects:

  • Reduction in Heart Rate : By blocking beta-1 adrenergic receptors in the heart, it decreases heart rate and myocardial contractility.
  • Decreased Blood Pressure : The compound's action on vascular beta receptors leads to vasodilation and reduced blood pressure.

Pharmacological Studies

Research has demonstrated that this compound exhibits similar properties to its parent compound, Propranolol, but with variations in potency and side effects.

Case Studies and Research Findings

  • Cardiovascular Effects :
    • A study indicated that derivatives like 3,3'-(Isopropylazanediyl)bis(1-(naphthalen-1-yloxy)propan-2-ol) could effectively manage hypertension in animal models by reducing systolic and diastolic blood pressure significantly compared to controls.
  • Anxiolytic Properties :
    • Another investigation highlighted the anxiolytic effects of beta-blockers, suggesting that this compound may also help in reducing anxiety symptoms associated with performance and social situations .
  • Comparative Efficacy :
    • Comparative studies between this compound and other beta-blockers like Metoprolol and Bisoprolol revealed that while all compounds share similar mechanisms, there are differences in receptor selectivity and side effect profiles .

Toxicological Assessments

Toxicological evaluations have shown that while the compound is generally well-tolerated at therapeutic doses, higher concentrations can lead to adverse effects such as bradycardia and hypotension. Long-term studies are required to fully understand its safety profile.

Comparison of Beta-blockers

Compound NameMolecular WeightPrimary UseSide Effects
3,3'-(Isopropylazanediyl)bis(1-(naphthalen-1-yloxy)propan-2-ol)459.6 g/molHypertension managementBradycardia, fatigue
Propranolol259.34 g/molHypertension, anxietyDizziness, insomnia
Metoprolol267.37 g/molHypertension, heart failureFatigue, depression
Bisoprolol325.37 g/molHypertensionHeadache, nausea

Summary of Biological Effects

Biological ActivityEffect
Heart Rate ReductionSignificant decrease observed
Blood Pressure LoweringEffective in hypertensive models
Anxiolytic EffectsReduced anxiety symptoms in studies
Side EffectsBradycardia and hypotension at high doses

Properties

IUPAC Name

1-[(2-hydroxy-3-naphthalen-1-yloxypropyl)-propan-2-ylamino]-3-naphthalen-1-yloxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33NO4/c1-21(2)30(17-24(31)19-33-28-15-7-11-22-9-3-5-13-26(22)28)18-25(32)20-34-29-16-8-12-23-10-4-6-14-27(23)29/h3-16,21,24-25,31-32H,17-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZHJJQCUIZEDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(COC1=CC=CC2=CC=CC=C21)O)CC(COC3=CC=CC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90538125
Record name 1,1'-[(Propan-2-yl)azanediyl]bis{3-[(naphthalen-1-yl)oxy]propan-2-ol}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83314-78-7
Record name 1,1-((1-Methylethyl)imino)bis(3-(naphthalen-1-yloxy)propan-2-ol)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083314787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-[(Propan-2-yl)azanediyl]bis{3-[(naphthalen-1-yl)oxy]propan-2-ol}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-((1-METHYLETHYL)IMINO)BIS(3-(NAPHTHALEN-1-YLOXY)PROPAN-2-OL)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6FSA99797
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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